molecular formula C5H7F3O B2424463 2-Methyl-4,4,4-trifluorobutanal CAS No. 114525-07-4

2-Methyl-4,4,4-trifluorobutanal

Cat. No. B2424463
CAS RN: 114525-07-4
M. Wt: 140.105
InChI Key: MHPXLODATSRVIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The ®-2-Methyl-4,4,4-trifluorobutanal molecule contains a total of 15 bonds. There are 8 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 aldehyde(s) (aliphatic) .


Physical And Chemical Properties Analysis

The density of 2-Methyl-4,4,4-trifluorobutanal is approximately 1.2±0.1 g/cm^3 . The boiling point is around 60.3±40.0 °C at 760 mmHg . The compound has a molar refractivity of 21.2±0.3 cm^3 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 2-Methyl-4,4,4-trifluorobutanal can be synthesized through the Rh-catalyzed hydroformylation of 3,3,3-trifluoropropene, achieving high aldehyde yield and selectivity (Ohtsuka, Kobayashi, & Yamakawa, 2014).
    • NMR investigations of related compounds, such as 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, provide insights into their chemical behavior (Hinton & Jaques, 1975).
  • Applications in Polymerization and Material Sciences :

    • A derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, has been evaluated as a fluorescent probe for monitoring cationic photopolymerization processes, showing high sensitivity and distinct fluorescence spectrum shifts (Ortyl, Galica, Popielarz, & Bogdał, 2014).
    • The compound is also involved in the regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone, which are valuable for various chemical applications (Song & Zhu, 2001).
  • Photophysical and Optical Applications :

    • A Eu(III) tetrakis(β-diketonate) dimeric complex, involving a derivative of 2-Methyl-4,4,4-trifluorobutanal, has been studied for its photophysical properties and potential use in advanced photonic applications (Biju et al., 2014).
  • Organic Synthesis and Catalysis :

    • The compound has applications in asymmetric olefin hydroformylation, showcasing its utility in organic synthesis (Shibahara, Nozaki, & Hiyama, 2003).
    • It's also used in the direct, concise, and enantioselective synthesis of various organic compounds, demonstrating its versatility in synthetic chemistry (Funabiki et al., 2015).

Safety and Hazards

Safety data sheets suggest that this compound may be harmful if swallowed and may cause skin and eye irritation . It’s recommended to use personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4,4,4-trifluoro-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-4(3-9)2-5(6,7)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPXLODATSRVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,4,4-trifluorobutanal

Synthesis routes and methods

Procedure details

To 2-methyl-4,4,4-trifluoro-1-butanol (7.5 g, 53 mmol) in methylene chloride (CH2Cl2) (125 mL) at 0° C. was added Dess-Martin periodinane (26.5 g, 63.3 mmol). The reaction mixture was warmed to 25° C. and stirred for 20 min. To this mixture was added diethyl ether (Et2O-200 mL) followed by a solution of Na2S2O3 (29.0 g, 185 mmol) in a saturated aqueous solution of sodium bicarbonate (NaHCO3) (200 mL) and 100 mL of water. The milky white mixture was stirred until both phases were homogeneous. The phases were separated and the organic extract was washed with saturated aqueous NaHCO3 (25 mL) and aqueous 1 N Na2S2O3 (25 mL) and dried using magnesium sulfate (MgSO4). Solvents were removed by distillation at atmospheric pressure to give 2-methyl-4,4,4-trifluorobutanal (6.5 g, 88%). 1H nuclear magnetic resonance (NMR) spectrum matched that which was reported in the literature (J. Fluorine Chem. 36: 163–170 (1987).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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